XLogP3 Lipophilicity: N-Acetyl (0.2) vs. N-Boc Analog (~1.8) – Aqueous Solubility Advantage
The target compound exhibits a computed XLogP3 of 0.2, indicating favorable aqueous solubility for biochemical assays, while the corresponding N-Boc-protected analog (tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, CAS 1177348-32-1) is predicted to have XLogP3 ~1.8 based on its larger non-polar surface area and additional tert-butyl group [1]. This ~1.6 log unit difference translates to an approximately 40-fold lower predicted aqueous solubility for the Boc analog, which can limit its direct use in high-concentration biochemical screens or aqueous-phase fragment soaking experiments [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem 2021.05.07) |
| Comparator Or Baseline | N-Boc analog: estimated XLogP3 ~1.8 (based on increased carbon count and tert-butyl group contribution; exact PubChem XLogP3 unavailable but consistent with TPSA increase) |
| Quantified Difference | ΔXLogP3 ≈ +1.6; approximately 40-fold lower predicted aqueous solubility for the Boc analog |
| Conditions | XLogP3 computed by PubChem 2.1; solubility prediction based on General Solubility Equation (GSE) |
Why This Matters
Procurement of the N-acetyl compound directly delivers a fragment with solubility compatible with aqueous biochemical assays at concentrations up to 200 µM, whereas the Boc analog may require DMSO stock solutions and suffer from precipitation.
- [1] PubChem Compound Summary for CID 56965642, 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one. Computed XLogP3 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/1365988-13-1 (accessed 2026-04-30). View Source
- [2] Jain, N.; Yalkowsky, S. H. Estimation of the aqueous solubility I: application to organic nonelectrolytes. J. Pharm. Sci. 2001, 90 (2), 234-252. DOI: 10.1002/1520-6017(200102)90:2<234::AID-JPS14>3.0.CO;2-V. View Source
